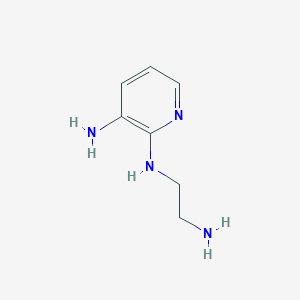

N2-(2-aminoethyl)pyridine-2,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

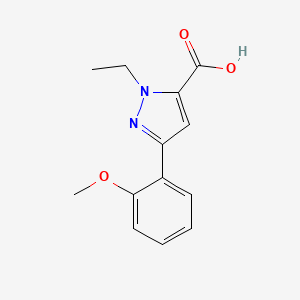

2-N-(2-Aminoethyl)pyridine-2,3-diamine, 95% is a chemical compound with the molecular formula C7H10N2 . It is also known by several synonyms such as 2-2-aminoethyl pyridine, 2-pyridylethylamine, 2-2-pyridyl ethylamine, 2-pyridin-2-yl ethanamine, 2-pyridineethanamine, demethylbetahistine, 2-pyridin-2-yl ethan-1-amine, alpha-pyridylethylamine, pyridine, 2-2-aminoethyl, 2-aminoethylpyridine .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is attached to an ethylamine group (NH2-CH2-CH2-) at the 2-position . The molecular weight of the compound is 122.17 g/mol .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.021 g/mL at 25 °C . The boiling point is between 92-93 °C at 12 mmHg . It is soluble in water and most common polar solvents, but insoluble in non-polar solvents and oils .Scientific Research Applications

Synthesis and Catalytic Applications

Pyridine derivatives, including compounds structurally related to 2-N-(2-Aminoethyl)pyridine-2,3-diamine, have been recognized for their role in the formation of metal complexes, catalysis design, and asymmetric synthesis. Their importance extends to medicinal applications and includes anticancer, antibacterial, and anti-inflammatory activities. These derivatives serve as versatile synthetic intermediates, highlighting their pivotal role in advancing organic synthesis and catalysis technologies (Li et al., 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyridine-based compounds, closely related to the chemical structure , have been employed as central frameworks for developing new therapeutics. Their applications span across a multitude of biological activities, including but not limited to anticancer, antibacterial, and analgesic effects. This underscores the compound's relevance in the discovery and optimization of new drugs, with a special focus on improving bioavailability and enhancing pharmacological effects through complexation with metal ions (Alshamrani, 2023).

Optical and Electroluminescent Materials

The integration of pyridine and pyrimidine rings into π-extended conjugated systems has been identified as a strategic approach for the creation of novel optoelectronic materials. These compounds are essential for developing luminescent small molecules and chelate compounds used in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The research points toward the significant potential of pyridine derivatives in enhancing the performance and functionalities of optoelectronic devices (Lipunova et al., 2018).

Chemosensing

Pyridine derivatives have also been explored for their chemosensing capabilities, particularly in detecting various metal ions. These compounds, due to their heteroatoms like nitrogen, serve as excellent ligands and chemosensors, underlining their utility in environmental, agricultural, and biological sample analyses. The development of highly selective and effective chemosensors for the detection of ions and other species showcases the adaptability and importance of these derivatives in analytical chemistry (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment.

Properties

IUPAC Name |

2-N-(2-aminoethyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-3-5-11-7-6(9)2-1-4-10-7/h1-2,4H,3,5,8-9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJTYRGKUSSNGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)

![Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester](/img/structure/B6326843.png)